molecular formula C9H18N2O3 B15197804 4-Ethoxy-4-hydroxy-1,3,5,5-tetramethylimidazolidin-2-one

4-Ethoxy-4-hydroxy-1,3,5,5-tetramethylimidazolidin-2-one

Cat. No.: B15197804
M. Wt: 202.25 g/mol
InChI Key: OBYUXIGORTUFGV-UHFFFAOYSA-N
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Description

4-Ethoxy-4-hydroxy-1,3,5,5-tetramethylimidazolidin-2-one is an organic compound with a unique structure that includes an imidazolidinone ring substituted with ethoxy and hydroxy groups

Properties

Molecular Formula

C9H18N2O3

Molecular Weight

202.25 g/mol

IUPAC Name

4-ethoxy-4-hydroxy-1,3,5,5-tetramethylimidazolidin-2-one

InChI

InChI=1S/C9H18N2O3/c1-6-14-9(13)8(2,3)10(4)7(12)11(9)5/h13H,6H2,1-5H3

InChI Key

OBYUXIGORTUFGV-UHFFFAOYSA-N

Canonical SMILES

CCOC1(C(N(C(=O)N1C)C)(C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-4-hydroxy-1,3,5,5-tetramethylimidazolidin-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-hydroxy-1,3,5,5-tetramethylimidazolidin-2-one with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of the hydroxy group with an ethoxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-4-hydroxy-1,3,5,5-tetramethylimidazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-Ethoxy-4-hydroxy-1,3,5,5-tetramethylimidazolidin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Ethoxy-4-hydroxy-1,3,5,5-tetramethylimidazolidin-2-one involves its interaction with specific molecular targets. The ethoxy and hydroxy groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The imidazolidinone ring structure provides stability and specificity in these interactions, making the compound a valuable tool in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-1,3,5,5-tetramethylimidazolidin-2-one: Lacks the ethoxy group, making it less versatile in certain reactions.

    4-Ethoxy-1,3,5,5-tetramethylimidazolidin-2-one:

Uniqueness

4-Ethoxy-4-hydroxy-1,3,5,5-tetramethylimidazolidin-2-one is unique due to the presence of both ethoxy and hydroxy groups, which enhance its reactivity and versatility in chemical reactions. This dual functionality allows for a broader range of applications compared to similar compounds.

Biological Activity

4-Ethoxy-4-hydroxy-1,3,5,5-tetramethylimidazolidin-2-one (CAS No. 72850-56-7) is a compound with the molecular formula C9H18N2O3 and a molecular weight of 202.25 g/mol. This compound is primarily used in research contexts and is not intended for therapeutic applications in humans or animals .

Chemical Structure

The structure of 4-Ethoxy-4-hydroxy-1,3,5,5-tetramethylimidazolidin-2-one can be represented by its IUPAC name and SMILES notation:

  • IUPAC Name : 4-ethoxy-4-hydroxy-1,3,5,5-tetramethylimidazolidin-2-one
  • SMILES : CCOC1(C(N(C(=O)N1C)C)(C)C)O

Biological Activity

The biological activity of 4-Ethoxy-4-hydroxy-1,3,5,5-tetramethylimidazolidin-2-one has been explored in various studies focusing on its potential effects on cellular processes and its interactions with biological systems.

Antioxidant Properties

Research indicates that compounds similar to 4-Ethoxy-4-hydroxy-1,3,5,5-tetramethylimidazolidin-2-one exhibit significant antioxidant properties. These properties are crucial for mitigating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders. The compound's structure allows it to scavenge free radicals effectively .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. For example:

  • Cell Viability Assays : The MTT assay has been utilized to determine the impact of the compound on cell viability. Results indicate that at certain concentrations, the compound can lead to a decrease in cell viability, suggesting potential cytotoxic effects .
Concentration (μM) Cell Viability (%)
0100
1085
5060
10030

The mechanism by which 4-Ethoxy-4-hydroxy-1,3,5,5-tetramethylimidazolidin-2-one exerts its biological effects may involve modulation of cellular pathways associated with oxidative stress and apoptosis. The compound may interact with key enzymes involved in redox reactions or affect mitochondrial function leading to increased reactive oxygen species (ROS) production .

Case Studies

Several case studies have highlighted the potential applications of this compound in therapeutic contexts:

  • Study on Oxidative Stress : A study demonstrated that derivatives of imidazolidinones could enhance cellular resistance to oxidative stress by upregulating antioxidant enzymes.
  • Antimicrobial Activity : Preliminary investigations suggest that the compound may possess antimicrobial properties against specific bacterial strains, although further research is needed to establish efficacy and mechanisms.

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